molecular formula C13H22Cl2N4 B2667113 (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride CAS No. 1258640-34-4

(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride

Cat. No.: B2667113
CAS No.: 1258640-34-4
M. Wt: 305.25
InChI Key: SMHCREDUJMFXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride" is a nitrogen-containing heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core. This bicyclic system combines a pyridine ring fused with a triazole moiety at positions 4 and 3, respectively. The molecule includes a 2-methylbutyl chain attached to an ethylamine group, which is further protonated as a dihydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4.2ClH/c1-3-11(2)10-14-8-7-13-16-15-12-6-4-5-9-17(12)13;;/h4-6,9,11,14H,3,7-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHCREDUJMFXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNCCC1=NN=C2N1C=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is a synthetic compound characterized by its unique structural features, including a 2-methylbutyl group and a triazolopyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agricultural chemistry.

  • Molecular Formula : C13_{13}H22_{22}Cl2_{2}N4_{4}
  • Molecular Weight : 305.24 g/mol
  • CAS Number : 1240526-15-1
  • Structure : The compound consists of a triazole ring linked to a pyridine structure, which is often associated with various pharmacological properties.

Biological Activity

Research indicates that compounds containing triazole and pyridine functionalities exhibit a range of biological activities. The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The triazole ring is known for its ability to interact with various biological targets, potentially inhibiting the growth of bacteria and fungi.

Anticancer Potential

The compound has been evaluated for its anticancer activity. Some studies indicate that similar triazolopyridine derivatives can induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with specific receptors or enzymes involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
1-(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)amineLacks alkyl chain; focuses on triazolopyridine corePotentially higher CNS activity
2-Methyl-6-(phenylethynyl)pyridineContains a phenylethynyl group instead of an amineKnown for mGluR5 antagonism
4-(Aminomethyl)-1H-pyrazoleFeatures a pyrazole ring instead of triazoleExhibits different pharmacological profiles

Case Studies and Research Findings

Several studies have explored the biological activity of triazolopyridine derivatives:

  • Antimicrobial Activity Study : In vitro tests demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of cell wall synthesis.
  • Anticancer Evaluation : A case study involving a related triazolopyridine derivative revealed its ability to induce cell cycle arrest and apoptosis in human cancer cell lines through the activation of caspase pathways.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C13H22Cl2N4
  • Molecular Weight : 305.2 g/mol
  • CAS Number : 1258640-34-4

The compound features a triazole ring linked to a pyridine moiety, which is often associated with various pharmacological properties. The presence of the dihydrochloride form enhances its solubility and stability in aqueous environments.

Research indicates that this compound exhibits significant biological activities due to its structural characteristics. Key areas of interest include:

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies show that it displays moderate activity compared to standard antibiotics.

Table 1: Antimicrobial Activity Comparison

Compound NameActivity Against BacteriaActivity Against Fungi
This compoundModerateModerate
StreptomycinHighLow
NystatinLowHigh

The presence of the triazole ring is hypothesized to facilitate interactions with enzymes and receptors involved in microbial processes, potentially leading to their inhibition and subsequent death.

Anticancer Potential

Preliminary studies suggest that (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine may exhibit anticancer properties. Its structural features allow it to interact with various molecular targets relevant in cancer pathways.

Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows researchers to explore modifications that could enhance its biological activity.

Drug Development

In drug discovery processes, compounds such as (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine are screened for their binding affinities to various biological targets. Techniques such as X-ray fluorescence spectrometry are employed to measure binding events and selectivity between chemicals and receptors .

Predictive Modeling

Predictive models like PASS (Prediction of Activity Spectra for Substances) indicate that this compound could exhibit multiple biological activities based on its structural characteristics. These insights guide further research into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Salt Form CAS/References
(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride C₁₄H₂₂Cl₂N₄ (inferred) ~337.26 (calculated) - 2-Methylbutyl chain
- Ethylamine linker to triazolopyridine
Dihydrochloride Not explicitly listed
(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride C₁₂H₂₀Cl₂N₄ 291.22 - Butan-2-yl substituent
- Shorter alkyl chain
Dihydrochloride 1240527-36-9
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride C₈H₁₂Cl₂N₄ 162.20 (base) - Methyl substitution on pyridine ring
- Methanamine linker
Dihydrochloride 1909306-24-6
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride C₁₁H₁₈Cl₂N₄ 293.20 - 3-Methylbutyl chain
- Direct amine attachment to triazole
Dihydrochloride 2138207-88-0
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride C₁₁H₁₇ClN₄ 244.73 - 3-Methylbutyl chain
- Monohydrochloride salt
Hydrochloride 1179491-42-9
(3-Methylbutyl)(2-{[1,2,4]triazolo[3,4-a]pyridin-3-yl}ethyl)amine C₁₄H₂₂N₄ 232.32 - Triazolo[3,4-a] isomer
- Neutral (non-salt) form
None Not listed

Key Comparison Points

Methyl substitutions on the pyridine ring (e.g., ) reduce steric hindrance compared to bulkier alkylamines, favoring interactions with flat binding pockets.

Salt Form and Solubility Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride () or neutral forms (), critical for pharmacokinetics.

Triazolopyridine Isomerism

  • The triazolo[4,3-a]pyridine scaffold (target compound) differs from the triazolo[3,4-a] isomer () in ring fusion position, which can alter electronic properties and receptor binding selectivity .

Amine Linker Variations

  • Ethylamine linkers (target compound, ) provide flexibility, whereas direct amine attachment () may restrict conformational freedom, impacting target affinity.

Research Findings and Implications

  • Medicinal Chemistry: Triazolopyridine derivatives are explored as kinase inhibitors, GABA modulators, and antimicrobial agents.
  • Structural-Activity Relationships (SAR) : The dihydrochloride salt and extended alkyl chain in the target compound may optimize bioavailability compared to analogs like or , though empirical validation is needed.
  • Synthetic Challenges : The triazolopyridine core requires regioselective synthesis to avoid isomer mixtures (e.g., vs. target compound), necessitating precise reaction conditions .

Q & A

Q. How can researchers optimize the synthesis of (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection, and purification steps. For example, sodium hypochlorite pentahydrate in ethanol (as used in triazolo-pyridine cyclization reactions) can be adjusted to control oxidation efficiency . Monitoring reaction progress via TLC or NMR (e.g., tracking hydrazine intermediates) ensures intermediate stability. Post-synthesis purification via vacuum filtration and sequential washing (water followed by methanol) reduces byproduct contamination, as demonstrated in analogous triazolo-pyridine syntheses .

Q. What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is essential for verifying molecular weight (±0.0003 Da accuracy) . Complementary 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO (referenced to residual solvent peaks) resolves stereochemical ambiguities, particularly for methylbutyl and triazolo-pyridine moieties. For example, 13C^{13}\text{C}-NMR signals at δ 157.16 ppm (carbonyl) and δ 55.48 ppm (methoxy) confirm functional group integrity . FTIR-ATR (e.g., 3198 cm1^{-1} for N-H stretches) further validates hydrogen-bonding interactions .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

  • Methodological Answer : Stability studies should emulate physiological pH (1.2–7.4), temperature (37°C), and oxidative stress (e.g., H2_2O2_2). Use a randomized block design with split-split plots to test variables systematically, as applied in environmental fate studies . Monitor degradation via HPLC-UV/HRMS, quantifying hydrolytic byproducts (e.g., free amines or triazolo-pyridine fragments). Accelerated stability testing (40°C/75% RH) over 6–12 months predicts shelf-life .

Q. What methodologies are recommended for resolving discrepancies in NMR data when characterizing structurally related triazolo-pyridine derivatives?

  • Methodological Answer : Discrepancies in 1H^{1}\text{H}-NMR signals (e.g., δ 7.95 ppm for aromatic protons) may arise from solvent polarity or tautomerism. Use deuterated solvents (DMSO-d6_6 or CDCl3_3) to standardize chemical shifts . 2D NMR (COSY, HSQC) clarifies coupling patterns and assignments. For example, HSQC correlations between δ 8.09 ppm (1H^{1}\text{H}) and δ 149.40 ppm (13C^{13}\text{C}) confirm pyridine ring connectivity . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.

Q. How can impurity profiling be systematically conducted for this compound during preclinical development?

  • Methodological Answer : Employ LC-HRMS with a C18 column (1.7 µm particles, 2.1 × 100 mm) and 0.1% formic acid mobile phase to detect impurities at ≤0.1% levels. Reference pharmacopeial guidelines for related triazolo-pyridine impurities (e.g., chlorophenyl or benzyloxy derivatives) . Spiking experiments with synthetic impurities (e.g., dihydrochloride counterion variants) validate method specificity .

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) of triazolo-pyridine derivatives in receptor binding assays?

  • Methodological Answer : Synthesize analogs with modifications to the methylbutyl chain (e.g., branching, fluorination) and triazolo-pyridine core (e.g., substitution at position 3). Use radioligand displacement assays (e.g., 3H^{3}\text{H}-labeled competitors) to quantify affinity shifts. For example, trifluoromethyl substitutions (as in related triazin-2-yl derivatives) enhance metabolic stability and receptor selectivity . Dose-response curves (IC50_{50}/EC50_{50}) and molecular docking (PDB: relevant GPCR structures) rationalize SAR trends .

Q. How can researchers mitigate batch-to-batch variability in pharmacological studies involving this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like purity (>98% HPLC), residual solvents (<500 ppm), and particle size distribution. Use design-of-experiments (DoE) to optimize synthesis parameters (e.g., reaction time, temperature). For in vivo studies, adopt randomized block designs with rootstock-like stratification (e.g., animal weight, age) to control biological variability .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo models be analyzed for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, protein binding). Compare in vitro IC50_{50} values (cell-based assays) with in vivo ED50_{50} (dose-response in rodents) using allometric scaling. Pharmacokinetic profiling (plasma half-life, Cmax_{max}) identifies metabolic bottlenecks (e.g., cytochrome P450 interactions). For example, methyl ester derivatives often exhibit improved membrane permeability but faster hepatic clearance .

Q. What statistical approaches are robust for interpreting heterogeneous data in dose-response studies?

  • Methodological Answer : Use mixed-effects models to account for nested variables (e.g., inter-animal variability in pharmacokinetic studies). Bootstrap resampling (10,000 iterations) quantifies confidence intervals for EC50_{50} values. For non-linear responses (e.g., hormetic effects), apply four-parameter logistic regression (4PL) with outlier detection (Grubbs’ test) .

Methodological Tables

Parameter Recommended Method Reference
Purity ValidationHPLC-UV (220 nm, C18 column, 0.1% FA gradient)
Structural Confirmation1H^{1}\text{H}-/13C^{13}\text{C}-NMR, HRMS
Stability TestingAccelerated conditions (40°C/75% RH, 6 months)
Impurity ProfilingLC-HRMS with spiked standards
In Vivo Experimental DesignRandomized blocks with split-split plots

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.